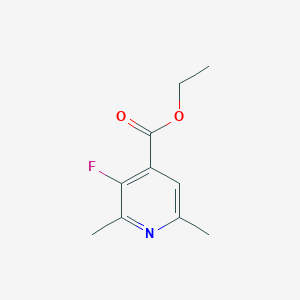
Ethyl 3-fluoro-2,6-dimethylisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-fluoro-2,6-dimethylisonicotinate is an organic compound that belongs to the class of fluorinated pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions on the pyridine ring, along with an ethyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-2,6-dimethylisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dimethylisonicotinic acid.
Esterification: The carboxylic acid group is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC), to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 3-fluoro-2,6-dimethylisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
科学的研究の応用
Ethyl 3-fluoro-2,6-dimethylisonicotinate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Agricultural Chemistry: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: The compound is explored for its potential use in the synthesis of fluorinated polymers and advanced materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of Ethyl 3-fluoro-2,6-dimethylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Ethyl 3-chloro-2,6-dimethylisonicotinate
- Ethyl 3-bromo-2,6-dimethylisonicotinate
- Ethyl 3-iodo-2,6-dimethylisonicotinate
Uniqueness
Ethyl 3-fluoro-2,6-dimethylisonicotinate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits superior biological activity and selectivity.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
ethyl 3-fluoro-2,6-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-4-14-10(13)8-5-6(2)12-7(3)9(8)11/h5H,4H2,1-3H3 |
InChIキー |
ZVRAEGMKOBILIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
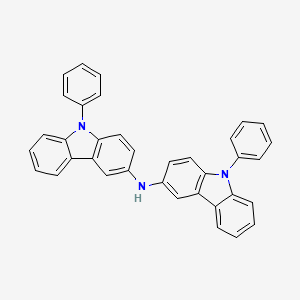
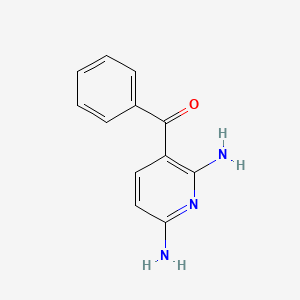
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
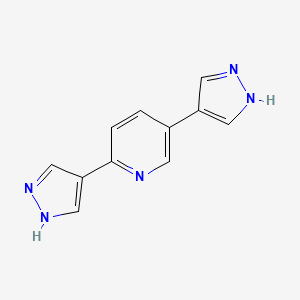
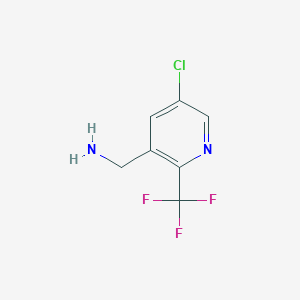
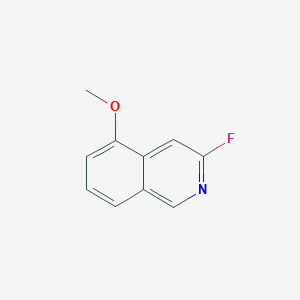
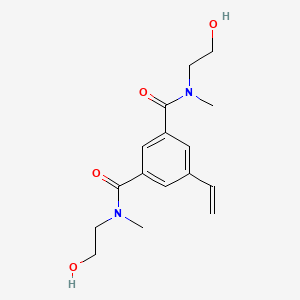


![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
